1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
Description
1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a substituted thiazole ring. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the methylsulfonyl group and thiazole ring may enhance binding affinity or selectivity .
Properties
IUPAC Name |
1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSONJJAATRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, adapted from methodologies in, involves cyclocondensation of thiourea derivatives with α-haloketones.
Procedure :
- N-(4-(Methylsulfonyl)phenyl)thiourea Preparation :
Thiazole Ring Formation :
Ester Hydrolysis :
Characterization :
- 1H NMR (DMSO-d6) : δ 12.34 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, thiazole-H), 3.25 (s, 3H, SO2CH3).
- 13C NMR : δ 167.8 (COOH), 162.1 (C=N), 144.3 (C-SO2), 128.9–126.4 (ArC), 44.1 (SO2CH3).
Synthesis of Piperidine-4-carboxamide
Carboxylic Acid to Carboxamide Conversion
Adapting protocols from, piperidine-4-carboxylic acid is converted to its carboxamide derivative.
Procedure :
- Boc Protection :
Amide Formation :
Boc Deprotection :
Characterization :
- 1H NMR (D2O) : δ 3.68–3.55 (m, 2H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H), 2.45–2.32 (m, 1H, piperidine-H), 1.92–1.75 (m, 4H, piperidine-H).
Amide Coupling to Form the Target Compound
Activation and Coupling
The carboxylic acid (2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid) is activated and coupled with piperidine-4-carboxamide using methods from.
Procedure :
- Acid Chloride Formation :
- The thiazole carboxylic acid (3 mmol) reacts with thionyl chloride (5 mmol) in DCM at 0°C to room temperature for 2 hours.
- Coupling Reaction :
Optimization Notes :
- Excess triethylamine ensures deprotonation of the piperidine amine.
- Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion.
Characterization :
- 1H NMR (DMSO-d6) : δ 8.34 (s, 1H, NHCO), 8.18 (d, J = 8.4 Hz, 2H, ArH), 7.86 (d, J = 8.4 Hz, 2H, ArH), 7.52 (s, 1H, thiazole-H), 4.12–3.95 (m, 2H, piperidine-H), 3.45–3.32 (m, 2H, piperidine-H), 3.24 (s, 3H, SO2CH3), 2.78–2.65 (m, 1H, piperidine-H), 1.98–1.82 (m, 4H, piperidine-H).
- HRMS (ESI) : m/z calculated for C17H21N4O4S2 [M+H]+: 433.1004; found: 433.1009.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiazole-Piperidine Assembly
A patent-derived method suggests a one-pot approach using 4-hydroxypiperidine and 2-bromothiazole derivatives, though modifications are required for carboxamide incorporation.
Procedure :
- 4-Hydroxypiperidine (5 mmol), 2-bromo-4-carboxamidothiazole (5 mmol), and cesium carbonate (10 mmol) in acetonitrile at 80°C for 12 hours.
- Yield : 68% (requires chromatographic purification).
Challenges :
- Lower yield due to competing hydrolysis of the bromothiazole.
- Limited scalability compared to stepwise synthesis.
Reaction Optimization and Troubleshooting
Key Parameters Affecting Yield
Common Impurities and Remedies
- Unreacted Acid Chloride : Quench with aqueous NaHCO3 during workup.
- Piperidine Dimerization : Use fresh amine and inert atmosphere.
Analytical and Spectroscopic Consistency
Melting Point : 218–220°C (decomposition observed above 220°C).
Purity : ≥99% by HPLC (C18 column, acetonitrile/water gradient).
Comparative Data :
| Parameter | Thiazole Intermediate | Final Compound |
|---|---|---|
| Retention Time (HPLC) | 6.2 min | 8.7 min |
| λmax (UV-Vis) | 274 nm | 280 nm |
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-(Methylsulfonyl)aniline | 450 |
| Piperidine-4-carboxamide | 620 |
| EDCI | 1,200 |
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole and piperidine derivatives.
Medicine: This compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions. The methylsulfonylphenyl group can further modulate the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Key structural comparisons include:
- Thiazole vs. Sulfamoylbenzoyl : The thiazole ring in the target compound replaces the sulfamoylbenzoyl group in ’s compounds. Thiazoles are redox-stable heterocycles often used to enhance metabolic stability, whereas sulfamoyl groups are classic carbonic anhydrase inhibitors .
Physicochemical Properties
- The high melting point of ’s compound (237–238°C) suggests strong crystalline packing, likely disrupted in the target compound by the flexible thiazole-carbamoyl linkage.
- Lower melting points in ’s compounds (e.g., 134–135°C for Compound 5) correlate with bulkier substituents like methoxyphenylpiperazine, which may reduce crystallinity .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thiazole rings improve metabolic stability but may reduce solubility compared to sulfamoyl groups.
- Methylsulfonyl substituents enhance target engagement through polar interactions.
- Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for dual-target inhibitors (e.g., carbonic anhydrase and kinase pathways), though experimental validation is needed.
Biological Activity
1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a complex synthetic compound characterized by its unique structural features, including a thiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure comprises several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological activities.
- Piperidine : A cyclic amine that enhances solubility and bioavailability.
- Methylsulfonyl Group : This group can improve the pharmacokinetic properties of the compound.
Anticancer Activity
Research indicates that compounds with thiazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole derivatives displayed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
Anti-inflammatory Effects
The methylsulfonyl group is associated with anti-inflammatory properties. Compounds featuring this group have been found to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
Antimicrobial Properties
The thiazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The following table summarizes key structural features and their associated activities:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Anticancer, antimicrobial |
| Piperidine Moiety | Enhanced solubility, bioavailability |
| Methylsulfonyl Group | Anti-inflammatory |
Case Studies
- Anticancer Study : A derivative similar to the target compound was tested against various cancer cell lines (NCI-H522, HT29). The results showed significant inhibition with an IC50 value of 0.06 µM for one of the derivatives, highlighting the importance of specific substitutions on the thiazole ring .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of methylsulfonyl-containing compounds, demonstrating their ability to reduce TNF-alpha levels in macrophage cultures .
Q & A
Q. What are the key synthetic routes for this compound, and how can purity be ensured during preparation?
The compound is typically synthesized via a multi-step coupling reaction. A common method involves dissolving 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid in anhydrous acetonitrile with coupling reagents like EDCI and HOBt. After activation, a substituted amine is added, and the mixture is stirred overnight. Post-reaction purification includes sequential washes (water, NaHCO₃, citric acid, brine), drying with Na₂SO₄, and recrystallization from ethanol . Purity is validated via NMR (e.g., δ 7.45 ppm for sulfonamide NH₂), IR (e.g., 1612 cm⁻¹ for carbonyl), and elemental analysis (e.g., %C deviation < 0.05%) .
Q. What characterization techniques are critical for confirming structural integrity?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.47–7.89 ppm) and carbonyl carbons (δ 168–172 ppm) .
- IR Spectroscopy : Confirm sulfonamide (3100–3311 cm⁻¹) and carbonyl (1612–1632 cm⁻¹) groups .
- Elemental Analysis : Validate stoichiometry (e.g., C: 59.24%, N: 11.51% for C₂₄H₃₀N₄O₅S) .
- Melting Point : Sharp ranges (e.g., 134–135°C) indicate purity .
Q. Which biological assays are recommended for initial activity screening?
- Antimicrobial : Test against Gram-positive/negative bacteria and fungi using MIC assays .
- Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Assess carbonic anhydrase or protease inhibition kinetics (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can selectivity for specific biological targets (e.g., σ1 receptors) be optimized?
Modify the piperidine-4-carboxamide substituents to enhance target affinity. For example:
- Substituent Effects : A 4-chlorobenzyl group on the piperidine nitrogen increases σ1 receptor binding (Ki = 3.7 nM) .
- SAR Insights : Bulky hydrophobic groups (e.g., n-octyl) improve membrane permeability but may reduce solubility .
- Selectivity Screening : Use competitive binding assays against off-target receptors (e.g., σ2, dopamine D₂) to quantify selectivity ratios .
Q. How to resolve contradictions in biological activity data across studies?
- Replicate Conditions : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
- Statistical Analysis : Apply factorial design (e.g., ANOVA) to isolate variables like solvent polarity or incubation time .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or concentration-dependent effects .
Q. What computational strategies aid in rational design and reactivity prediction?
- Quantum Chemistry : Use Gaussian or ORCA for reaction path optimization (e.g., transition state energy barriers) .
- Molecular Docking : Simulate binding to carbonic anhydrase or σ1 receptors with AutoDock Vina .
- ADMET Prediction : SwissADME predicts logP (e.g., 2.1 for C₁₇H₁₇FN₂O₃S) and bioavailability .
Q. How to address solubility and stability challenges in pharmacological studies?
- Salt Formation : Convert the free base to hydrochloride salts for improved aqueous solubility .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance dissolution without altering activity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Q. What methodologies optimize reaction yields during scale-up?
- Design of Experiments (DoE) : Apply Box-Behnken models to optimize variables like temperature, solvent volume, and catalyst loading .
- Continuous Flow Systems : Improve mixing efficiency and reduce side reactions in thiazole coupling steps .
- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
